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Compound of Interest

7-(chloromethyl)-3,4-dihydro-2H-
Compound Name:
1,5-benzodioxepine

Cat. No. B1351047

An In-depth Technical Guide on 7-
(chloromethyl)-3,4-dihydro-2H-1,5-
benzodioxepine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 7-(chloromethyl)-3,4-dihydro-2H-1,5-
benzodioxepine is limited in publicly accessible literature. This guide provides a
comprehensive overview based on available information for the compound and structurally
related benzodioxepine derivatives. All experimental protocols and potential biological activities
are presented as informed hypotheses and should be adapted and validated experimentally.

Core Physicochemical Characteristics

While exhaustive experimental data for the target compound is not readily available, its basic
molecular properties have been identified. This information is crucial for theoretical
calculations, structural analysis, and as a foundation for experimental design.
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Property Value Source
Molecular Formula C10H11CIO2 [1]
Molecular Weight 198.65 g/mol [1]
CAS Number 67869-70-9 [1]

7-(chloromethyl)-3,4-dihydro-
IUPAC Name ) ) [1]
2H-1,5-benzodioxepine

Physical Form Yellow to Brown Liquid

Storage Temperature 2-8 °C

Note: Properties such as melting point, boiling point, solubility, and pKa require experimental
determination.

Synthesis and Characterization: A Proposed
Workflow

The synthesis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine would likely involve
the formation of the benzodioxepine core followed by chloromethylation. The following sections
outline a plausible synthetic and analytical workflow based on general methodologies for
related compounds.

Proposed Synthesis Pathway

A common route for the synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine core involves the
condensation of a catechol with a suitable three-carbon dielectrophile. Subsequent
chloromethylation of the aromatic ring would yield the target compound.
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Proposed Synthesis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Step 1: Benzodioxepine Core Formation

1,3-Dihalopropane Solvent (e.g., DMF)

Condensation
v Step 2: Aromatic Chloromethylation

Lewis Acid Catalyst (e.g., ZnCI2)
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3,4-dihydro-2H-1,5-benzodioxepine Chloromethylating Agent (e.g., HCI, Paraformaldehyde)

Electrophilic Aromatic Substitution
y

7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
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Caption: A logical workflow for the two-step synthesis of the target compound.

Experimental Protocol: General Considerations for
Synthesis

Step 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine

¢ Reaction Setup: To a solution of catechol in a suitable polar aprotic solvent, such as
dimethylformamide (DMF), add a base, for instance, potassium carbonate.

o Addition of Reagent: Add 1,3-dihalopropane (e.g., 1,3-dibromopropane) dropwise to the
reaction mixture at room temperature.
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e Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 80-100 °C) and
monitor the reaction progress using Thin Layer Chromatography (TLC).

e Work-up and Purification: Upon completion, cool the reaction mixture, and quench with
water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic
layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Chloromethylation of 3,4-dihydro-2H-1,5-benzodioxepine

o Reaction Setup: Dissolve the synthesized 3,4-dihydro-2H-1,5-benzodioxepine in a suitable
solvent.

o Addition of Reagents: Add a source of formaldehyde, such as paraformaldehyde, and a
source of HCI, often bubbled through the solution or from a reagent like zinc chloride and
concentrated HCI.

o Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.
Monitor the formation of the product by TLC.

o Work-up and Purification: After the reaction is complete, carefully quench the reaction with
an aqueous solution. Extract the product with a suitable organic solvent. Wash the organic
phase, dry it, and remove the solvent in vacuo. The final product can be purified by column
chromatography.

Analytical Characterization

A combination of spectroscopic techniques would be essential to confirm the identity and purity
of the synthesized 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine.
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Analytical Workflow for Compound Characterization

Synthesized Product

Mass Spectrometry
(EI-MS, ESI-MS)

HPLC Analysis

Purity Assessment

NMR Spectroscopy
(*H, 3C, COSY, HSQC, HMBC)

Structural Elucidation
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Caption: A standard workflow for the analytical characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: Would be expected to show signals corresponding to the aromatic protons (with
splitting patterns indicative of the substitution), the chloromethyl group (a singlet), and the
aliphatic protons of the dioxepine ring (likely complex multiplets).

13C NMR: Would provide the number of unique carbon environments, including those of the
aromatic ring, the chloromethyl group, and the dioxepine ring.

Mass Spectrometry (MS):

» Would be used to determine the molecular weight of the compound and to analyze its
fragmentation pattern, which can provide further structural information. The isotopic pattern
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of chlorine (3>Cl and 3’Cl) would be a key diagnostic feature.
High-Performance Liquid Chromatography (HPLC):

» Would be employed to assess the purity of the synthesized compound. A typical method
would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and
water or a suitable buffer.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 7-(chloromethyl)-3,4-dihydro-2H-
1,5-benzodioxepine, the benzodioxepine and related benzodiazepine scaffolds are present in
numerous biologically active molecules. The chloromethyl group is a reactive functional group
that can potentially alkylate biological nucleophiles, suggesting that the compound could act as
an irreversible inhibitor or a covalent modifier of biological targets.

Derivatives of the closely related 1,4-benzodioxane have been investigated as al-adrenoceptor
antagonists. Furthermore, some benzodiazepine derivatives exhibit a wide range of
pharmacological activities, including anticonvulsant, anxiolytic, and anti-inflammatory effects.

Based on the activities of related compounds, a hypothetical signaling pathway is proposed
below. This is for illustrative purposes only and requires experimental validation.
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Hypothetical Signaling Pathway for a Benzodioxepine Derivative
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Caption: A potential mechanism of action involving receptor binding or enzyme inhibition.

Safety and Handling

Safety data for 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is not available.
However, based on the presence of the chloromethyl group, a reactive alkylating agent, the
compound should be handled with caution. Safety data sheets for structurally related
compounds indicate potential hazards.

General Precautions:

¢ Work in a well-ventilated fume hood.
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o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

» Avoid inhalation, ingestion, and skin contact.
» Store in a cool, dry, and well-ventilated area, away from incompatible materials.

This technical guide provides a framework for researchers interested in 7-(chloromethyl)-3,4-
dihydro-2H-1,5-benzodioxepine. Due to the scarcity of specific data, all proposed
methodologies and potential activities should be approached as starting points for further
investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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